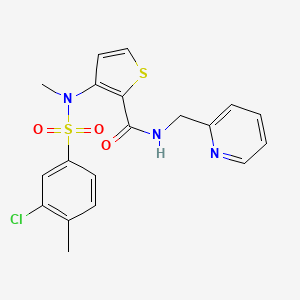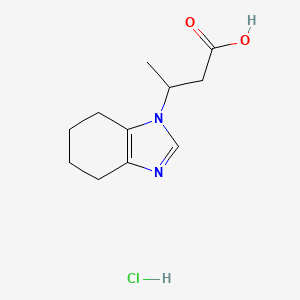
6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine involves the inhibition of several kinases, including c-Met, Axl, and VEGFR-2. These kinases play a crucial role in the development and progression of various cancers, and the inhibition of these kinases by 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been found to have anti-cancer effects.
Biochemical and Physiological Effects:
Apart from its anti-cancer effects, 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit anti-viral activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine in lab experiments include its potent inhibitory activity against several kinases, its anti-cancer effects, and its anti-inflammatory and anti-viral properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its various therapeutic applications. Finally, the development of analogs of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine may also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine involves the reaction of cyclopropylamine with 2-chloro-5-nitropyrazine, followed by reduction with tin (II) chloride to obtain 2-amino-5-chloropyrazine. This intermediate is then reacted with 3-azetidinone to obtain the final compound.
Applications De Recherche Scientifique
Research on 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has primarily focused on its potential therapeutic applications. Studies have shown that this compound exhibits potent inhibitory activity against several kinases, including c-Met, Axl, and VEGFR-2. These kinases play a crucial role in the development and progression of various cancers, and the inhibition of these kinases by 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been found to have anti-cancer effects.
Propriétés
IUPAC Name |
6-cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-2-10(1)12-5-13(18-9-17-12)19-11-7-20(8-11)14-6-15-3-4-16-14/h3-6,9-11H,1-2,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCZIGMTLMZJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NC3CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2904207.png)



![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)


![Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2904222.png)


![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2904225.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2904228.png)